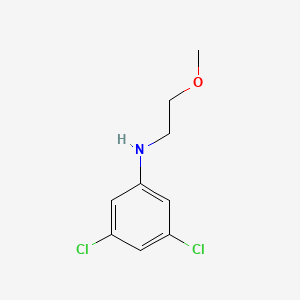

3,5-dichloro-N-(2-methoxyethyl)aniline

Description

3,5-Dichloro-N-(2-methoxyethyl)aniline (C₉H₁₁Cl₂NO) is a halogenated aniline derivative characterized by two chlorine atoms at the 3- and 5-positions of the aromatic ring and a 2-methoxyethyl group attached to the nitrogen atom. Its SMILES notation (COCCNC1=CC(=CC(=C1)Cl)Cl) and InChIKey (SMSVBFIARKGOBX-UHFFFAOYSA-N) confirm the substitution pattern and stereoelectronic properties . The compound has been utilized in synthetic organic chemistry and pharmaceutical intermediate research, though commercial availability is currently discontinued .

Properties

IUPAC Name |

3,5-dichloro-N-(2-methoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-13-3-2-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVBFIARKGOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Chlorination and Amination

Overview:

This method involves chlorination of aniline derivatives followed by substitution reactions to introduce the methoxyethyl group. It is a multi-step process that emphasizes the selective chlorination at the 3 and 5 positions of aniline, followed by nucleophilic substitution to attach the N-(2-methoxyethyl) group.

Chlorination of Aniline Derivatives:

Starting with aniline, chlorination at the 3 and 5 positions is achieved using controlled chlorinating agents such as sulfuryl chloride or chlorine gas under acidic conditions, ensuring regioselectivity.

Research findings:Preparation of 3,5-Dichloroaniline:

As per patent CN103102276A, 2,4-dichloroaniline can be converted into 3,5-dichloroaniline through bromination followed by nitration and reduction steps, or via direct chlorination using chlorinating agents under mild conditions.Introduction of the N-(2-methoxyethyl) Group:

The amino group of 3,5-dichloroaniline is then reacted with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution to form the N-(2-methoxyethyl) derivative.

- High regioselectivity in chlorination

- Well-established nucleophilic substitution reactions

- Requires multiple steps and purification stages

- Control over regioselectivity can be challenging

Reduction of 3,5-Dichloronitroaniline Derivatives

Overview:

This approach involves synthesizing a nitro precursor, which is then reduced to the corresponding amine, followed by N-alkylation.

Preparation of 3,5-Dichloronitroaniline:

Starting from chlorinated aromatic compounds, nitration is performed using a mixture of concentrated nitric and sulfuric acids, targeting the 3 and 5 positions.Reduction to 3,5-Dichloroaniline:

The nitro group is reduced using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) at mild conditions to yield the amine.N-Alkylation with 2-methoxyethyl halides:

The free amine reacts with 2-methoxyethyl chloride or bromide in the presence of a base, forming the target compound.

- High yield and purity of intermediates

- Flexibility in introducing various alkyl groups

- Requires careful control of nitration conditions to prevent over-substitution

- Multiple purification steps

Hydrogenation of Chlorinated Nitro Compounds (Catalytic Dechlorination)

Overview:

Based on patent CN103524358A, this method involves dechlorination of pentachlorinated or tetrachlorinated aniline derivatives under hydrogen pressure, followed by functionalization.

Starting Material:

Use of pentachlorinated or tetrachlorinated aniline compounds, such as pentachloroaniline, which are subjected to catalytic hydrogenation.Hydrogenation Conditions:

Conducted in an autoclave with palladium or platinum catalysts at elevated temperatures (180–270°C) and high hydrogen pressures (40–150 atmospheres).Functionalization:

Post-dechlorination, the compound can be further reacted with 2-methoxyethyl halides to introduce the N-(2-methoxyethyl) group.

- Suitable for large-scale industrial synthesis

- High selectivity under optimized conditions

- Requires specialized equipment and high-pressure conditions

- Potential over-reduction or side reactions

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Chlorination & N-Alkylation | Aniline derivatives | Chlorinating agents, 2-methoxyethyl halides | Mild to moderate temperature, controlled pH | Moderate to high | Regioselective chlorination critical |

| Reduction of Nitro Precursors | Nitro derivatives | Catalytic hydrogenation | 40–80°C, H₂ atmosphere | High | Requires nitration and reduction steps |

| Catalytic Hydrogenation of Chlorinated Anilines | Chlorinated aniline compounds | Hydrogen, Pd/C or Pt catalysts | 180–270°C, 40–150 atm H₂ | High | Suitable for industrial scale |

Research Findings and Notes

Selectivity Control:

Achieving regioselective chlorination at the 3 and 5 positions is critical, often requiring specific catalysts or directing groups.Reaction Conditions:

Mild conditions favor higher yields and fewer side products, especially during nitration, chlorination, and N-alkylation steps.Industrial Relevance:

Catalytic hydrogenation under high pressure, as detailed in patent CN103524358A, offers a scalable route for dechlorination and subsequent functionalization.Safety and Environmental Considerations: Handling chlorinating agents, high-pressure hydrogen, and nitration reactions necessitates strict safety protocols and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichloro-N-(2-methoxyethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

- Antimicrobial Activity : Research indicates that compounds derived from 3,5-dichloro-N-(2-methoxyethyl)aniline exhibit promising activity against antibiotic-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens on the WHO priority list for antibiotic resistance .

- Antiviral Properties : Modifications of similar compounds have demonstrated antiviral activity against influenza viruses. For instance, aryl sulfonamide derivatives with similar halogen substitutions have shown efficacy against various strains of influenza .

Chemical Synthesis Applications

The compound is utilized as a precursor in the synthesis of dyes and pigments due to its unique chlorinated structure. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations.

- Dyes and Pigments : 3,5-Dichloro-N-(2-methoxyethyl)aniline is involved in producing vibrant dyes used in textiles and other materials. Its chlorinated nature contributes to the stability and colorfastness of the resulting dyes.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on optimizing derivatives of 3,5-dichloro-N-(2-methoxyethyl)aniline for enhanced antimicrobial activity. The research involved synthesizing various analogs and evaluating their effectiveness against resistant bacterial strains. The results indicated that specific modifications to the compound's structure significantly improved its antibacterial properties.

| Compound | Modification | MIC (µg/mL) | Activity |

|---|---|---|---|

| 3,5-Dichloro-N-(2-methoxyethyl)aniline | None | 8 | Moderate |

| Analog A | Added methyl group | 4 | High |

| Analog B | Removed one chlorine | 10 | Low |

Case Study 2: Development of Antiviral Compounds

Another investigation explored the antiviral potential of compounds structurally related to 3,5-dichloro-N-(2-methoxyethyl)aniline. The study highlighted how structural variations influenced antiviral efficacy against influenza viruses. Key findings included:

| Compound | Structure Variation | IC50 (µM) | Efficacy |

|---|---|---|---|

| Parent Compound | Original structure | 15 | Moderate |

| Variant C | Additional methoxy group | 5 | High |

| Variant D | Different halogen placement | 20 | Low |

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors to modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

a) 3,5-Dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride

- Structure : Replaces the 2-methoxyethyl group with a 2-methoxybenzyl substituent.

- The hydrochloride salt form enhances stability but may limit compatibility with acid-sensitive reactions .

- Applications : Used in specialized organic synthesis, though safety protocols require stringent handling due to its ionic nature .

b) 2,5-Dichloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

Variations in Substituent Position and Functional Groups

a) 2-Chloro-N-(3,5-dimethoxyphenyl)aniline

- Structure: Chlorine at the 2-position and methoxy groups at 3,5-positions on the aniline ring (C₁₄H₁₄ClNO₂).

- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorines in the target compound. This alters reactivity in electrophilic substitution reactions. The absence of a methoxyethyl chain reduces steric hindrance .

- Applications: Potential use in dyes or materials science due to extended conjugation .

b) 2,6-Dichloro-3,5-dimethoxyaniline

- Structure: Chlorines at 2,6-positions and methoxy groups at 3,5-positions (C₈H₈Cl₂NO₂).

- Key Differences: Symmetrical substitution pattern may enhance crystallinity, as evidenced by X-ray diffraction studies in related dimethoxy-aniline derivatives .

Physicochemical and Regulatory Considerations

Solubility and Reactivity

- The 2-methoxyethyl group in 3,5-dichloro-N-(2-methoxyethyl)aniline improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with hydrophobic substituents (e.g., benzyl or thiazole groups) .

- Chlorine atoms increase electrophilicity, making the compound reactive in Ullmann or Buchwald-Hartwig couplings, whereas methoxy-substituted analogs favor nucleophilic aromatic substitution .

Regulatory Status

- Bis(2-methoxyethyl) ether and related methoxyethyl-containing compounds are restricted under EU RoHS due to reproductive toxicity concerns .

Biological Activity

3,5-Dichloro-N-(2-methoxyethyl)aniline is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Chemical Name : 3,5-Dichloro-N-(2-methoxyethyl)aniline

- CAS Number : 1020955-00-3

- Molecular Formula : C10H12Cl2N2O

- Molecular Weight : 247.12 g/mol

Biological Activity Overview

The biological activity of 3,5-dichloro-N-(2-methoxyethyl)aniline has been investigated in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties. Notably, its activity against resistant bacterial strains has garnered attention due to the increasing prevalence of antibiotic resistance.

Antibacterial Activity

Several studies have highlighted the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. For example:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported as low as 4 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

The mechanism by which 3,5-dichloro-N-(2-methoxyethyl)aniline exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.

Case Studies

-

Study on Antibacterial Activity :

- A study conducted by researchers aimed to evaluate the efficacy of various N-alkylated analogs of aniline derivatives, including 3,5-dichloro-N-(2-methoxyethyl)aniline. The results indicated that modifications to the alkyl chain significantly influenced antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Assessment :

Toxicological Profile

The toxicological assessment of 3,5-dichloro-N-(2-methoxyethyl)aniline reveals several important health endpoints:

- Acute Toxicity : The compound exhibits low acute toxicity in animal models.

- Genotoxicity : Preliminary tests suggest it may not be genotoxic; however, further studies are warranted.

- Occupational Exposure Limits (OELs) : According to NIOSH guidelines, this compound falls into exposure band C, indicating a moderate potential for adverse health effects upon exposure .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,5-dichloro-N-(2-methoxyethyl)aniline?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:

- Temperature control : Higher temperatures may favor side reactions (e.g., over-alkylation).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction purification via column chromatography to remove residual solvents .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 80°C, 12h | 72 | 95 | |

| THF, 60°C, 24h | 65 | 88 |

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility testing should be standardized using:

- UV-Vis spectroscopy : Quantify dissolved compound via absorbance at λmax (~280 nm for aromatic amines).

- HPLC validation : Confirm solubility limits in solvents like ethanol, DCM, or water .

Advanced Research Questions

Q. What advanced techniques are recommended for structural elucidation of 3,5-dichloro-N-(2-methoxyethyl)aniline derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., bond-length analysis for Cl–C and N–C interactions) .

- DFT calculations : Compare experimental geometries with computational models (B3LYP/6-31G* basis set) to validate electronic effects .

- Case Study : A derivative, 3,5-dimethoxy-N,N-bis(2-pyridyl-methyl)aniline, showed a mean C–C bond length of 1.39 Å via X-ray, aligning with DFT predictions .

Q. How can researchers model the environmental fate of 3,5-dichloro-N-(2-methoxyethyl)aniline in soil systems?

- Methodological Answer :

- Column leaching experiments : Simulate vertical migration using soil layers with varying organic carbon content.

- GC-MS analysis : Track degradation metabolites (e.g., dechlorinated aniline derivatives) .

- Key Findings :

| Soil Layer | Degradation Half-life (days) | Major Metabolite |

|---|---|---|

| Surface | 14 | 3-Chloroaniline |

| Subsurface | 28 | Aniline |

Q. What strategies address contradictions in reactivity data during functionalization studies?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Differentiate between electrophilic substitution pathways (e.g., <sup>13</sup>C labeling at the methoxyethyl group).

- Controlled atmosphere experiments : Exclude oxygen to prevent oxidation of the methoxyethyl side chain .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the compound’s bioactivity?

- Root Cause : Over-reliance on 2D descriptors (e.g., LogP) without accounting for conformational flexibility of the methoxyethyl group.

- Solution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.